2-Amino-4-phenylhexan-1-ol

Description

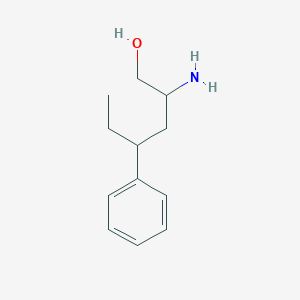

2-Amino-4-phenylhexan-1-ol is a branched-chain amino alcohol featuring a hydroxyl group at position 1, an amino group at position 2, and a phenyl substituent at position 4 of a hexane backbone.

Propriétés

Formule moléculaire |

C12H19NO |

|---|---|

Poids moléculaire |

193.28 g/mol |

Nom IUPAC |

2-amino-4-phenylhexan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-2-10(8-12(13)9-14)11-6-4-3-5-7-11/h3-7,10,12,14H,2,8-9,13H2,1H3 |

Clé InChI |

ZHGFRDDCVBSPEJ-UHFFFAOYSA-N |

SMILES canonique |

CCC(CC(CO)N)C1=CC=CC=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenylhexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the ketone to the desired alcohol. The process is carried out under high pressure and temperature to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-phenylhexan-1-ol undergoes various chemical reactions, including:

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

Substitution: Acid chlorides, sulfonyl chlorides, and other electrophilic reagents.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Amines, alcohols.

Substitution: Amides, sulfonamides.

Applications De Recherche Scientifique

2-Amino-4-phenylhexan-1-ol has a wide range of

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Hydrophobicity: The phenyl group in this compound and 4-phenylphenol enhances hydrophobicity compared to 2-ethylhexan-1-ol, which has a shorter ethyl chain. This may reduce water solubility but improve lipid membrane interactions.

- Acidity/Basicity: The amino group in this compound introduces basicity (pKa ~9–10), contrasting with 4-phenylphenol’s acidic phenol group (pKa ~10–11) and 2-ethylhexan-1-ol’s neutral alcohol (-OH pKa ~15–16) .

Research Findings and Implications

Gaps in Data

Direct toxicological or thermodynamic data (e.g., melting point, LD50) for this compound are absent in the provided sources. Its safety protocols should be extrapolated cautiously from analogs, prioritizing amine-specific handling (e.g., ventilation, pH-neutralizing agents).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.